Kenposide B

Description

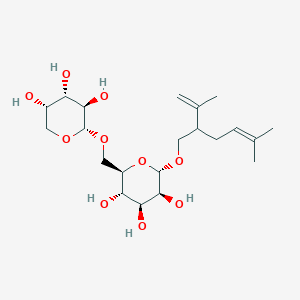

Kenposide B is a glycoside compound isolated from Hovenia dulcis (Japanese Raisin Tree), a plant traditionally used in East Asian medicine for hepatoprotective and anti-inflammatory purposes. Its molecular formula is C₂₁H₃₆O₁₀ with a molecular weight of 448.509 g/mol, and it exists as an oil at room temperature . Structurally, it consists of a triterpenoid or steroid aglycone core linked to one or more sugar moieties, though its exact stereochemical configuration remains under investigation.

Properties

CAS No. |

152468-89-8 |

|---|---|

Molecular Formula |

C21H36O10 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-2-(5-methyl-2-prop-1-en-2-ylhex-4-enoxy)-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |

InChI |

InChI=1S/C21H36O10/c1-10(2)5-6-12(11(3)4)7-28-21-19(27)17(25)16(24)14(31-21)9-30-20-18(26)15(23)13(22)8-29-20/h5,12-27H,3,6-9H2,1-2,4H3/t12?,13-,14+,15-,16+,17-,18+,19-,20-,21-/m0/s1 |

InChI Key |

(2R,3R,4S,5S,6R)-2-(((S)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-yl)oxy)-6-((((2S,3R,4S,5S)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3,4,5-triol |

SMILES |

CC(=CCC(COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C(=C)C)C |

Isomeric SMILES |

CC(=CCC(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)C(=C)C)C |

Canonical SMILES |

CC(=CCC(COC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C(=C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

kenposide B lavandulyl 1-O-arabinopyranosyl-1-6-glucopyranoside |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Kenposide B belongs to the glycoside class, which includes compounds with sugar units attached to non-sugar aglycones. Below, we compare this compound with two structurally similar glycosides: Lappaol D and Lappaol E, both isolated from Arctium lappa (Burdock) .

Table 1: Structural and Functional Comparison

Key Differences

Structural Complexity :

- Lappaol D and E have larger molecular weights (568.619 and 554.593 g/mol) compared to this compound (448.509 g/mol), likely due to additional sugar units or a more complex aglycone structure. This difference may influence their solubility and bioavailability .

- This compound’s oil-like physical state contrasts with the amorphous powder form of Lappaol D/E, suggesting divergent intermolecular interactions or hydrophobicity .

Biological Activity: While this compound’s bioactivity is primarily inferred from its plant source’s traditional uses, Lappaol D has demonstrated anti-inflammatory effects in murine models, and Lappaol E shows cytotoxicity against specific cancer cell lines (e.g., HepG2) . The sugar composition (e.g., rhamnose in Lappaol D vs. xylose in Lappaol E) may modulate receptor binding specificity, explaining their divergent biological targets .

Comparison with Functionally Similar Compounds

This compound’s proposed antioxidant activity aligns it with phenolic glycosides like Salidroside (found in Rhodiola rosea) and Arbutin (from Arctostaphylos uva-ursi).

Table 2: Functional Comparison with Antioxidant Glycosides

Key Insights

Solubility and Formulation: this compound’s lipophilic nature may limit its use in aqueous formulations compared to water-soluble Salidroside and Arbutin. However, this property could enhance its compatibility with lipid-based delivery systems (e.g., nanoemulsions) .

Mechanistic Divergence :

- Unlike Arbutin’s direct inhibition of tyrosinase, this compound’s antioxidant mechanism is likely indirect, involving upstream modulation of oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.